Avermectin B2a is produced through the fermentation process of Streptomyces avermitilis, a soil-dwelling actinobacterium. This organism synthesizes various avermectins via a complex biosynthetic pathway involving polyketide synthases and glycosylation processes . The compound can also be obtained through synthetic modifications of more commercially valuable derivatives, such as avermectin B1a.
Avermectin B2a falls under the category of macrolide antibiotics and is classified as a natural insecticide. It is part of the broader group known as avermectins, which are characterized by their macrocyclic structure and potent antiparasitic activity.
The synthesis of avermectin B2a can be approached through both natural fermentation and chemical modification techniques.
Methods and Technical Details:
Avermectin B2a has a complex molecular structure characterized by a macrocyclic lactone ring with multiple functional groups.
Structure Data:
Avermectin B2a participates in various chemical reactions that can modify its structure for enhanced efficacy.
Reactions and Technical Details:
The mechanism by which avermectin B2a exerts its biological effects primarily involves interaction with glutamate-gated chloride channels in the nervous system of insects.
Process and Data:
Avermectin B2a exhibits several notable physical and chemical properties that influence its application.
Physical Properties:
Chemical Properties:
Avermectin B2a has several scientific uses primarily in agriculture:
Avermectin B2a represents one of the eight naturally occurring macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis (renamed Streptomyces avermectinius) [1] [8]. This compound belongs to the broader avermectin family, which has revolutionized parasite control in agricultural, veterinary, and human health contexts since its discovery. Avermectin B2a specifically stands out among its structural analogs due to its distinctive biochemical features and biological activity profile. Unlike the more extensively studied B1 components, B2a contains a unique hydroxyl group at the C23 position and lacks the C22-C23 double bond characteristic of the "1-series" avermectins [5] [9]. This structural variation imparts distinct physicochemical properties and biological activities that warrant specialized scientific attention.
The discovery of avermectin B2a is intrinsically linked to the groundbreaking work on the avermectin family by Satoshi Ōmura and William Campbell, which earned them the 2015 Nobel Prize in Physiology or Medicine [1] [8]. The historical journey began in 1978 when an actinomycete strain was isolated from a soil sample collected at Kawana, Ito City, Shizuoka Prefecture, Japan, by researchers at the Kitasato Institute. This strain was subsequently sent to Merck Sharp and Dohme Research Laboratories for further investigation [1] [8].
During systematic screening of fermented broths, researchers identified potent anthelmintic activity against Nematospiroides dubius in mice. Bioassay-guided fractionation revealed this activity was attributable to a family of closely related compounds, ultimately characterized as eight distinct avermectins categorized into four major pairs: A1, A2, B1, and B2, each with major (a) and minor (b) components [5] [8]. While initial commercial development focused primarily on the B1 series (particularly ivermectin, a dihydroderivative of B1), B2a was identified as one of the minor components produced during fermentation.
Table 1: Historical Milestones in Avermectin B2a Research
Year | Event | Significance |
---|---|---|
1978 | Actinomycete isolation | Streptomyces avermitilis isolated from Japanese soil sample |
1979 | Avermectin characterization | First scientific description of avermectin complex including B2 components |
1981 | Ivermectin commercialization | First avermectin-derived product launched (B1-based) |
2002 | Bacterial reclassification | Streptomyces avermitilis renamed S. avermectinius |
2015 | Nobel Prize award | Recognition for discoverers of avermectins and their medical applications |
2020s | Nanoformulation development | Advanced delivery systems to enhance B2a efficacy |
Avermectin B2a (C₄₈H₇₄O₁₅, molecular weight 891.1 g/mol) belongs to the chemical class of 16-membered macrocyclic lactones [9]. Its structure features a pentacyclic lactone backbone with a disaccharide moiety at C13 consisting of two oleandrose sugar units [5] [8]. Within the avermectin family, compounds are classified based on two key structural features: substitutions at position C5 and saturation at C22-C23 [3] [5]:
The avermectin B2a aglycone (C₃₄H₅₀O₉) forms the core macrocyclic structure without the disaccharide moiety [2]. This structural feature is shared with other avermectins, though specific functional group variations create significant differences in bioactivity and physicochemical properties.
Table 2: Structural Classification of Key Avermectin Components
Component | C5 Group | C22-C23 Bond | Molecular Formula | Key Features |
---|---|---|---|---|
Avermectin B1a | OH | Double bond | C₄₈H₇₂O₁₄ | Most extensively studied component |
Avermectin B2a | OH | Single bond with OH | C₄₈H₇₄O₁₅ | Hydroxyl group at C23 position |
Avermectin A1a | OCH₃ | Double bond | C₄₈H₇₂O₁₄ | Methoxy substitution at C5 |
Avermectin A2a | OCH₃ | Single bond with OH | C₄₇H₇₂O₁₄ | Methoxy at C5 and hydroxyl at C23 |
The biosynthesis of avermectin B2a occurs through a complex polyketide pathway encoded by a gene cluster spanning approximately 82 kb in S. avermectinius [7] [8]. The process involves:
Avermectin B2a exhibits potent anthelmintic and insecticidal activities through its action on invertebrate neurophysiology. Like other avermectins, B2a primarily targets glutamate-gated chloride channels (GluCls) specific to protostome invertebrates [8] [9]. The compound binds to these channels with high affinity, causing hyperpolarization of nerve and muscle cells through increased chloride ion influx, ultimately leading to paralysis and death of target parasites [8]. This mechanism is particularly selective for invertebrates because mammals lack these specific glutamate-gated chloride channels [8] [9].
Recent research has revealed several distinctive biological properties of B2a:
Advanced formulation strategies have been developed to enhance B2a's bioavailability while potentially reducing environmental impact. Solid nanodispersions with particle sizes averaging 35.3 nm significantly improve wettability (contact angle 58° on cabbage leaves) and biological activity compared to conventional formulations [6]. These nanoformulations enhance B2a's dispersion in water and its retention on plant surfaces, potentially allowing for reduced application rates while maintaining efficacy against target pests.
Avermectin B2a occupies a unique position within the avermectin family due to its specific structural features and resultant bioactivity profile. When compared to other major components:
Table 3: Bioactivity Comparison of Avermectin Components Against Target Organisms
Avermectin Component | Relative Efficacy Against Nematodes | Relative Efficacy Against Arthropods | Key Applications |
---|---|---|---|
B2a | ++++ | ++ | Root-knot nematode control |
B1a | +++ | ++++ | Broad-spectrum agricultural and veterinary use |
A2a | ++ | ++ | Limited commercial use |
A1a | + | + | Minor component with limited applications |
Recent formulation research demonstrates that nanoencapsulated avermectin B2a exhibits significantly enhanced biological activity. Solid nanodispersions of B2a showed toxicity against diamondback moths (Plutella xylostella) and root-knot nematodes (Meloidogyne incognita) exceeding conventional emulsion formulations by more than 1.7 times [6]. This enhancement is attributed to improved dispersibility, reduced particle size (35.3 nm average), and superior foliar adhesion properties (surface tension 36.6 mN/m) [6].
The environmental behavior of B2a differs from other components due to its specific physicochemical properties. While all avermectins show high adsorption to soil organic matter (Koc > 5000 L/kg), the additional hydroxyl group in B2a may increase its degradation rate through microbial or photochemical processes compared to more lipophilic analogs like B1a [3]. However, field studies specifically addressing B2a's environmental fate remain limited compared to extensively researched compounds like ivermectin.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: